molecular formula C16H23N3O4S2 B2855106 N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1235300-85-2

N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2855106
CAS No.: 1235300-85-2
M. Wt: 385.5
InChI Key: VDEFEFYCQCOIDB-UHFFFAOYSA-N
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Description

N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a thiophene moiety, and an oxalamide group, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary targets of the compound, also known as N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, are yet to be identified. Piperidine derivatives, which this compound is a part of, are known to be significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Mode of Action

The exact mode of action of this compound is currently unknown. Piperidine-containing compounds, which this compound is a part of, are known to be important synthetic medicinal blocks for drug construction . The interaction of these compounds with their targets often leads to significant changes in the biological systems they affect.

Biochemical Pathways

The specific biochemical pathways affected by this compound are yet to be determined. It is known that piperidine derivatives can influence a variety of biochemical pathways, leading to diverse pharmacological effects .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Piperidine derivatives are known to have a wide range of biological activities, suggesting that this compound could also have diverse effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Cyclopropylsulfonyl Group: The piperidine intermediate is then reacted with a cyclopropylsulfonyl chloride in the presence of a base to introduce the cyclopropylsulfonyl group.

    Formation of the Thiophene Moiety: The thiophene moiety is introduced through a coupling reaction with a thiophene derivative.

    Formation of the Oxalamide Group: Finally, the oxalamide group is formed by reacting the intermediate with oxalyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
  • N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Uniqueness

N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S2/c20-15(16(21)18-11-13-2-1-9-24-13)17-10-12-5-7-19(8-6-12)25(22,23)14-3-4-14/h1-2,9,12,14H,3-8,10-11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEFEFYCQCOIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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